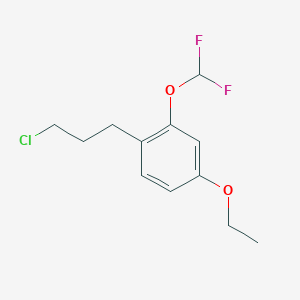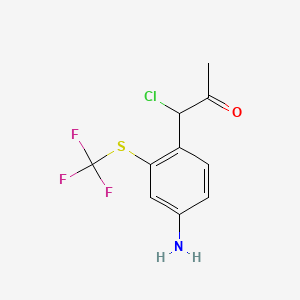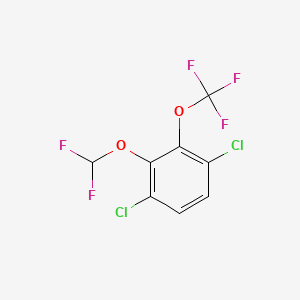
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a benzene ring that already contains chlorine substituents. One common method involves the use of palladium-catalyzed direct arylation reactions. For example, the reaction of 1-bromo-3-(trifluoromethoxy)benzene with appropriate difluoromethoxy reagents under palladium catalysis can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and environmental impact. The use of inexpensive bases like potassium acetate (KOAc) and low catalyst loadings (e.g., 1 mol% Pd(OAc)2) are common strategies to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in direct arylation and coupling reactions.
Bases: Potassium acetate (KOAc) is commonly used.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene depends on its application. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .
類似化合物との比較
Similar Compounds
1,4-Dichloro-2-(trifluoromethyl)benzene: Similar in structure but lacks the difluoromethoxy group.
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene: Contains a single fluorine atom instead of the difluoromethoxy group.
Uniqueness
1,4-Dichloro-2-difluoromethoxy-3-(trifluoromethoxy)benzene is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
特性
分子式 |
C8H3Cl2F5O2 |
|---|---|
分子量 |
297.00 g/mol |
IUPAC名 |
1,4-dichloro-2-(difluoromethoxy)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-2-4(10)6(17-8(13,14)15)5(3)16-7(11)12/h1-2,7H |
InChIキー |
FGHQAAIADQZNLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)OC(F)F)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


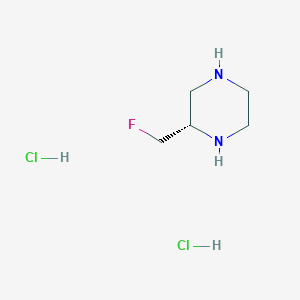
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)

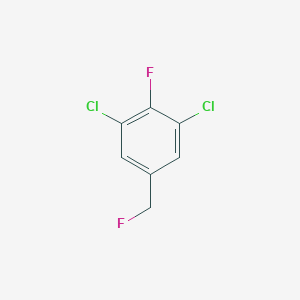

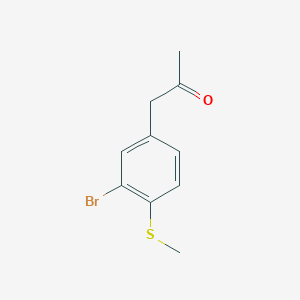
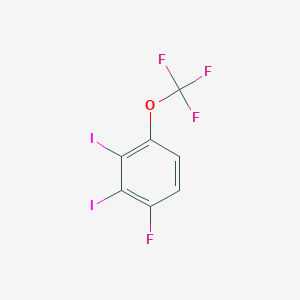
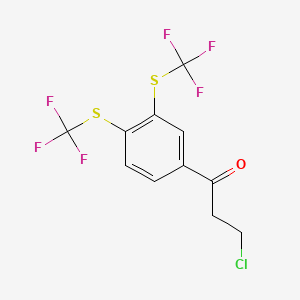
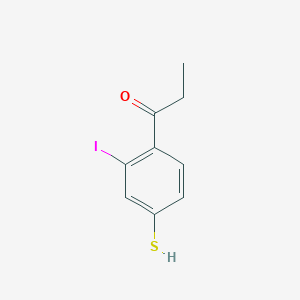
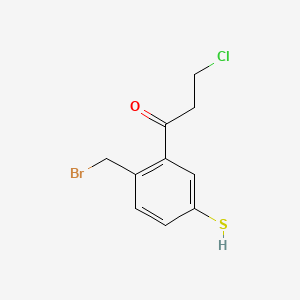

![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
